(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide
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Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
Chemistry and Synthesis of Thiazole Derivatives
Synthetic Methodologies : A study on the chemistry of iminofurans demonstrated the synthesis and intramolecular cyclization of similar thiazole derivatives. This research highlights methods that could be applicable to the synthesis of (Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide, focusing on the reactivity and transformation of thiazole compounds under various conditions (Shipilovskikh, Rubtsov, & Zalesov, 2009).
Antimicrobial Activity : Research into pyridine-2(1H)-thione and its use in heterocyclic synthesis has led to the creation of new thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives. Some of these compounds were evaluated for their antimicrobial activities, suggesting that structural analogs of the query compound might also possess biological activity (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Novel α-Ketoamide Derivatives : A study on OxymaPure/DIC reagents for synthesizing α-ketoamide derivatives, including those related to thiazole compounds, shows the efficiency of certain reagents in improving the yield and purity of synthesized compounds. This research may inform the synthesis processes for related compounds (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Applications in Drug Design and Biological Studies
Anti-Inflammatory Agents : The synthesis and biological evaluation of amino thiazoles and related compounds for potential anti-inflammatory applications indicate that thiazole derivatives can be promising leads in the development of new therapeutic agents (Thabet, Helal, Salem, & Abdelaal, 2011).
Growth Stimulant Properties : Research on 2-amino and 2-ethylamino-(2-thioxo-3-alkyl-4-methyl-3H-thiazol-5-yl)-[1,3,4]thiadiazoles and their derivatives revealed growth stimulant properties. This demonstrates the potential agricultural applications of thiazole derivatives in enhancing plant growth (Knyazyan, Eliazyan, Pivazyan, Ghazaryan, Harutyunyan, & Yengoyan, 2013).
properties
IUPAC Name |
(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2S/c1-3-22(11(2)23)17-20-13(10-25-17)8-12(9-19)16(24)21-15-7-5-4-6-14(15)18/h4-8,10H,3H2,1-2H3,(H,21,24)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVNPRJDCXRVHY-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=CS1)C=C(C#N)C(=O)NC2=CC=CC=C2Br)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=NC(=CS1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Br)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide |
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